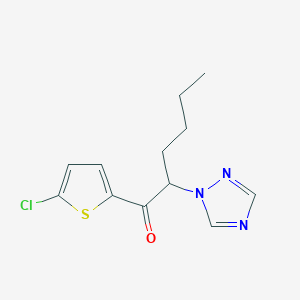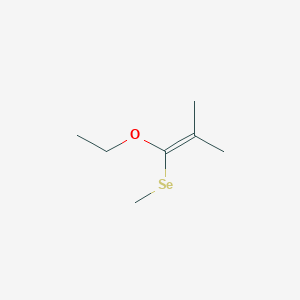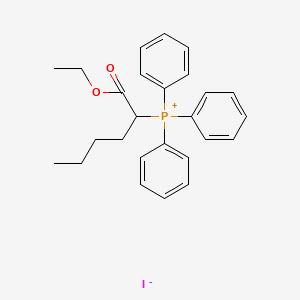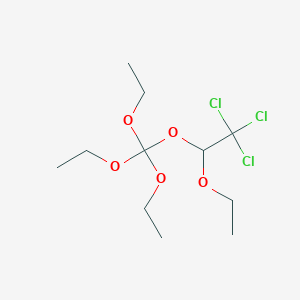
1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane is an organic compound with a complex structure that includes multiple chloro and ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane typically involves the reaction of trichloroethane with ethoxy and triethoxymethoxy groups under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or iron(III) chloride .
Industrial Production Methods
Industrial production of this compound follows a two-step process. Initially, vinyl chloride reacts with hydrogen chloride to produce 1,1-dichloroethane. This intermediate is then converted to 1,1,1-trichloroethane by reacting with chlorine under ultraviolet irradiation .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine, hydrogen chloride, and various Lewis acids. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce chlorinated byproducts, while substitution reactions may yield various ethoxy derivatives .
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of various chemical intermediates and products.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane involves its interaction with molecular targets and pathways within a system. The compound’s chloro and ethoxy groups play a crucial role in its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and conditions .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloroethane: A chloroalkane with similar chemical properties but lacks the ethoxy and triethoxymethoxy groups.
2-Chloro-1,1,1-trimethoxyethane: Another related compound with different substituents that affect its reactivity and applications.
Propiedades
Número CAS |
63504-88-1 |
|---|---|
Fórmula molecular |
C11H21Cl3O5 |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
1,1,1-trichloro-2-ethoxy-2-(triethoxymethoxy)ethane |
InChI |
InChI=1S/C11H21Cl3O5/c1-5-15-9(10(12,13)14)19-11(16-6-2,17-7-3)18-8-4/h9H,5-8H2,1-4H3 |
Clave InChI |
BRJFDDYTCCUYEU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(Cl)(Cl)Cl)OC(OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)
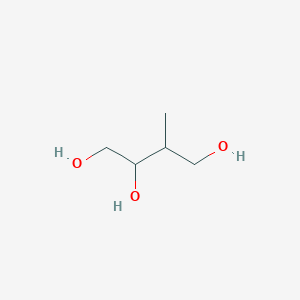
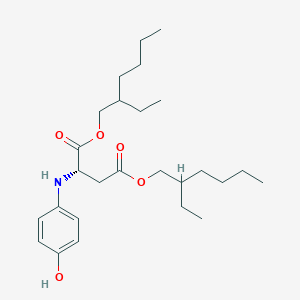
![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)
![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)
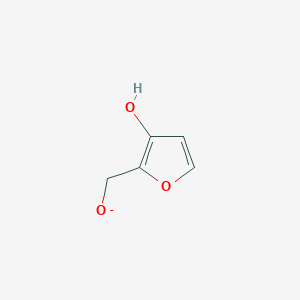
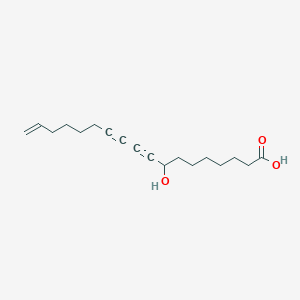
sulfanium bromide](/img/structure/B14508377.png)

